molecular formula C13H13NO2 B15053221 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone CAS No. 886494-62-8

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone

Katalognummer: B15053221
CAS-Nummer: 886494-62-8
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: AIPUJAXPSLABMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C13H13NO2. It is a furan derivative, characterized by the presence of a furan ring substituted with an amino group and a methyl group on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the radical alkylation of furan derivatives at the α-position with О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO . This method allows for the formation of furfuryl ketones, which can be further functionalized to obtain the desired compound.

Analyse Chemischer Reaktionen

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

886494-62-8

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3

InChI-Schlüssel

AIPUJAXPSLABMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.